molecular formula C13H10ClN3 B015246 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine CAS No. 120889-05-6

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine

Cat. No.: B015246
CAS No.: 120889-05-6
M. Wt: 243.69 g/mol
InChI Key: FBFVKWMIRFROSV-UHFFFAOYSA-N
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Description

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is a heterocyclic aromatic amine. It is structurally characterized by an imidazo[4,5-b]pyridine core with a chlorine atom at the second position, a methyl group at the first position, and a phenyl group at the sixth position. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine interacts with various biomolecules. It has been found to induce gene expression changes in JAK/STAT and MAPK pathways related to inflammation, diabetes, and cancer .

Cellular Effects

This compound influences cell function by modulating gene expression. It affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine with phenylacetaldehyde and formaldehyde in the presence of ammonia. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the imidazo[4,5-b]pyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The phenyl group can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2-amino, 2-thio, or 2-alkoxy derivatives.

    Oxidation Products: N-oxides of the imidazo[4,5-b]pyridine ring.

    Reduction Products: Amines or partially reduced imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Similar structure but with an amino group instead of a chlorine atom.

    2-Methyl-1-phenylimidazo[4,5-b]pyridine: Lacks the chlorine atom at the second position.

    2-Chloro-1-phenylimidazo[4,5-b]pyridine: Lacks the methyl group at the first position.

Uniqueness

2-Chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFVKWMIRFROSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403941
Record name 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120889-05-6
Record name 2-Chloro-1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120889-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-methyl-6-phenylimidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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